(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid
CAS No.: 2121513-58-2
Cat. No.: VC11674860
Molecular Formula: C7H9BBrNO4
Molecular Weight: 261.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121513-58-2 |
|---|---|
| Molecular Formula | C7H9BBrNO4 |
| Molecular Weight | 261.87 g/mol |
| IUPAC Name | (3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid |
| Standard InChI | InChI=1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3 |
| Standard InChI Key | MUMZDOBXDCNVNV-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=NC(=C1Br)OC)OC)(O)O |
| Canonical SMILES | B(C1=CC(=NC(=C1Br)OC)OC)(O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The IUPAC name of this compound, (3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid, reflects its substitution pattern: a pyridine ring with methoxy groups at positions 2 and 6, a bromine atom at position 3, and a boronic acid moiety at position 4 . The InChI code (1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3) and SMILES notation (B(C1=CC(=NC(=C1Br)OC)OC)(O)O) provide precise representations of its connectivity and stereoelectronic features. The boronic acid group () at position 4 facilitates nucleophilic interactions in cross-coupling reactions, while the electron-donating methoxy groups stabilize the pyridine ring during synthetic transformations .
Physical and Chemical Properties
This compound exists as a solid at room temperature, requiring storage at 2–8°C to maintain stability . Its purity is typically reported as 95%, with a melting point range of 151–153°C observed in related intermediates . The molecular weight of 261.87 g/mol and calculated partition coefficient () of approximately 1.2 (estimated via computational methods) suggest moderate hydrophobicity, influencing its solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of (3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid typically involves palladium-catalyzed cross-coupling reactions. A representative method starts with 2,6-dimethoxypyridine, which undergoes bromination at position 3 using bromosuccinimide (NBS) in the presence of a Lewis acid catalyst . Subsequent lithiation or borylation introduces the boronic acid group. For example, treatment of 3-bromo-2,6-dimethoxypyridine with bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(PPh)) in dioxane/water yields the target compound via a Miyaura borylation reaction .
Key Reaction Example
In a study targeting influenza A endonuclease inhibitors, researchers synthesized 4-(5,6-dimethoxy-2-(naphthalen-1-yl)pyridin-3-yl)benzonitrile using (3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid . The reaction involved coupling the boronic acid with naphthalene-1-boronic acid under Suzuki-Miyaura conditions (, NaCO, dioxane/water, reflux), achieving a 73% yield . This demonstrates the compound’s role in constructing biaryl systems critical for pharmaceutical agents .
Applications in Medicinal Chemistry
Antiviral Agents
The compound’s utility in antiviral drug development is exemplified by its incorporation into 3-hydroxypyridin-2(1H)-one derivatives, which inhibit influenza A endonuclease activity . These inhibitors disrupt viral RNA replication by chelating the active-site manganese ions, with IC values as low as 0.8 μM reported for optimized analogues . The boronic acid moiety enhances binding affinity through covalent interactions with conserved histidine residues in the enzyme .
Research Challenges and Future Directions
Synthetic Limitations
Current synthetic routes often suffer from moderate yields (60–75%) due to competing protodeboronation and homocoupling side reactions . Advances in catalyst design (e.g., Pd-XPhos systems) and solvent optimization (e.g., mixed ethanol/water systems) may improve efficiency .
Expanding Therapeutic Applications
Ongoing studies explore the compound’s potential in targeted protein degradation (PROTACs) and boron neutron capture therapy (BNCT). Preliminary data suggest that boron-rich derivatives selectively accumulate in cancer cells, enabling precise radiation delivery.
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